N-(2-bromophenyl)-2-methyloxolan-3-amine
Description
N-(2-Bromophenyl)-2-methyloxolan-3-amine (CAS: 1546098-17-2) is a brominated aromatic amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at position 2 and an amine group at position 2. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.14 g/mol . The compound is characterized by a 2-bromophenyl group attached to the amine nitrogen, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H14BrNO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3 |
InChI Key |
JAJTWRFXDZCLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-methyloxolan-3-amine typically involves the reaction of 2-bromophenylamine with 2-methyloxirane under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a palladium catalyst, a base like potassium carbonate, and a boronic acid derivative to facilitate the coupling of the bromophenyl group with the methyloxolan-3-amine moiety .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar palladium-catalyzed methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromophenyl)-2-methyloxolan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methyloxolan-3-amine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Properties of N-(2-Bromophenyl)-2-methyloxolan-3-amine and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₁H₁₄BrNO | 256.14 | 1546098-17-2 | 2-bromophenyl, 2-methyloxolane |
| N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine | C₁₂H₁₈BrNO | 272.19 | 1038235-34-5 | 3-bromo-4-chlorophenyl |
| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | C₁₂H₁₆ClNO | 225.72 | 1545810-10-3 | 4-chloro-2-methylphenyl |
| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₃H₁₁BrN₂O₂ | 307.15 | N/A | 3-bromo-2-methylphenyl, pyridinone |
Key Observations :
- Halogen Substitution : The position of bromine (ortho vs. para) significantly impacts electronic properties. For example, the 2-bromophenyl group in the target compound may enhance steric hindrance compared to 3-bromo-4-chlorophenyl derivatives .
- Molecular Weight : Chlorine substitution (e.g., in CAS 1545810-10-3) reduces molecular weight compared to brominated analogs, which may influence pharmacokinetics .
Crystallographic and Conformational Analysis
- Planarity: In N-(3-bromo-2-methylphenyl)-pyridinone (), the molecule adopts a near-planar conformation due to π-conjugation, which facilitates intermolecular hydrogen bonding .
Biological Activity
N-(2-bromophenyl)-2-methyloxolan-3-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Details |
|---|---|
| Molecular Formula | C12H16BrNO |
| Molecular Weight | 270.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZTUBRSCQNARZQF-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CCO1)NC2=C(C=C(C=C2)Br)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the brominated aromatic ring and the oxolane structure enhances its binding affinity to these targets, potentially leading to various pharmacological effects.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential: Research has indicated that derivatives of oxolane compounds can exhibit cytotoxic effects against cancer cell lines. The specific pathways affected by this compound are still under investigation but may involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
A study conducted on various derivatives of oxolane compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in the screening, showing promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Ampicillin) | 8 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induces significant cytotoxicity. The IC50 values were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism appears to involve the activation of caspases, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
